MonoHER

Description

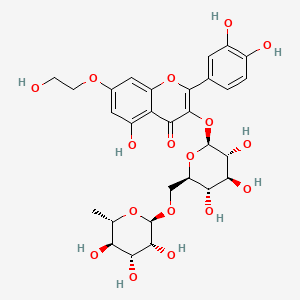

Monoxerutin is a flavonol, a type of flavonoid.

MONOXERUTIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(33)7-12(41-5-4-30)8-16(18)44-26(27)11-2-3-13(31)14(32)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHXKZDTQCSVPM-BDAFLREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905139 | |

| Record name | Monoxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23869-24-1 | |

| Record name | O-(β-Hydroxyethyl)rutoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23869-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoxerutin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoxerutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoxerutin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOXERUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKF7043SBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MonoHER in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-(β-hydroxyethyl)-rutoside (MonoHER) is a semi-synthetic flavonoid derivative that has demonstrated notable anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The primary focus is on its well-documented role in inducing mitochondrial-dependent apoptosis, particularly in hepatocellular carcinoma. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a valuable resource for ongoing and future research in oncology and drug development.

Core Mechanism of Action: Induction of Mitochondrial-Dependent Apoptosis

The principal anti-cancer effect of this compound is attributed to its ability to trigger programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This has been most clearly demonstrated in HepG2 human liver cancer cells.[1] The cascade of events is initiated by mitochondrial disruption, leading to the release of pro-apoptotic factors into the cytoplasm and the subsequent activation of the caspase enzymatic cascade that executes cell death.

Disruption of Mitochondrial Integrity

This compound treatment has been shown to decrease both mitochondrial mass and mitochondrial membrane potential in susceptible cancer cells.[2] This disruption of mitochondrial homeostasis is a critical initiating event in the apoptotic process. The loss of membrane potential compromises the outer mitochondrial membrane, leading to its permeabilization.

Release of Cytochrome C

Following the loss of mitochondrial membrane integrity, cytochrome c, a key protein of the electron transport chain, is released from the intermembrane space into the cytoplasm.[1] This event is a point of no return for the cell, committing it to the apoptotic pathway.

Activation of the Caspase Cascade

Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome. This complex facilitates the cleavage and activation of caspase-9, the initiator caspase in the intrinsic pathway.[1] Activated caspase-9 then proceeds to cleave and activate the executioner caspase, caspase-3.[1]

Execution of Apoptosis

Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[3]

The signaling pathway for this compound-induced mitochondrial apoptosis is depicted below:

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of mitochondrial outer membrane permeabilization. While direct studies on this compound's comprehensive effects on all Bcl-2 family members are limited, it is known to suppress the doxorubicin-dependent activation of the pro-apoptotic protein Bax.[4] This suggests a potential interplay between this compound and the regulation of this crucial protein family, which warrants further investigation.

Effects on Other Signaling Pathways

While the mitochondrial apoptosis pathway is the most well-characterized mechanism of this compound's anti-cancer activity, its effects on other critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, have not yet been extensively studied. Given the interconnectedness of cellular signaling, it is plausible that this compound may also modulate these pathways. This represents a significant area for future research.

A generalized representation of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is shown below.

Similarly, the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation, is another potential target for anti-cancer therapies.

Cell Cycle Regulation and Reactive Oxygen Species (ROS)

Currently, there is a lack of specific data on how this compound directly modulates cell cycle progression and the expression of key regulators like cyclins and cyclin-dependent kinases (CDKs). Furthermore, while some flavonoids are known to influence the cellular redox state, the direct effect of this compound on the generation of reactive oxygen species (ROS) in cancer cells remains to be elucidated. These areas present important avenues for future investigation to build a more complete picture of this compound's anti-cancer activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Effect on Cell Viability | Significance |

| HepG2 | Liver Cancer | 120 | Notable cytotoxic effect | p < 0.01[2] |

| MCF7 | Breast Cancer | 120 | Cytotoxic effect | p < 0.05[2] |

| H1299 | Lung Cancer | 120 | No significant cytotoxic effect | p = 0.604[2] |

Table 2: Apoptotic Effects of this compound

| Cell Line | Cancer Type | Concentration (µM) | % of Apoptotic Cells (Control) | % of Apoptotic Cells (this compound-treated) | Significance |

| HepG2 | Liver Cancer | 120 | 6.69% | 21.9% | p < 0.01[2] |

| MCF7 | Breast Cancer | Not specified | No significant difference from control | Not specified | Not significant[2] |

Detailed Experimental Protocols

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

The workflow for a typical CCK-8 assay is illustrated below:

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with this compound and a vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

The logical relationship for interpreting Annexin V/PI staining results is as follows:

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its anti-cancer effects primarily through the induction of mitochondrial-dependent apoptosis, particularly in hepatocellular carcinoma cells.[1] This is characterized by the disruption of mitochondrial function, release of cytochrome c, and activation of the caspase-9 and -3 cascade.[1] However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Elucidation of its effects on major signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

-

Investigation of its impact on cell cycle regulation and the expression of cyclins and CDKs.

-

Determination of its role in modulating the cellular redox state and ROS production.

-

Comprehensive profiling of its IC50 values across a broader panel of cancer cell lines.

A deeper understanding of these aspects will be crucial for the rational design of future pre-clinical and clinical studies and for positioning this compound as a potential candidate in combination therapies for various cancers.

References

An In-depth Technical Guide to 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-mono-O-(β-hydroxyethyl)-rutoside, commonly known as monoHER, is a semi-synthetic flavonoid derived from rutin.[1] It has garnered significant interest in the scientific community for its potent antioxidant and cytoprotective properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, pharmacokinetics, and mechanisms of action, with a focus on its anticancer and cardioprotective effects.

Chemical Properties and Structure

This compound is structurally characterized by a β-hydroxyethyl group attached to the 7-position of the rutoside molecule. This modification enhances its bioavailability and pharmacological activity compared to its parent compound, rutin.

Chemical Structure of 7-mono-O-(β-hydroxyethyl)-rutoside (this compound)

References

- 1. Hydroxyethylrutoside - Wikipedia [en.wikipedia.org]

- 2. Bioavailability and pharmacokinetics of the cardioprotecting flavonoid 7-monohydroxyethylrutoside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside is able to protect endothelial cells by a direct antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-O-β-(4'-hydroxyphenylethyl)-diosmetin (MonoHER): Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-O-β-(4'-hydroxyphenylethyl)-diosmetin, commonly known as MonoHER, a semi-synthetic flavonoid derived from rutin. This document details its synthesis, chemical and physical properties, and explores its multifaceted biological activities, including its antioxidant, anti-inflammatory, and pro-apoptotic effects. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside visualizations of the critical signaling pathways it modulates. This guide is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, or 7-mono-O-(β-hydroxyethyl)-rutoside, is a semi-synthetic flavonoid that has garnered significant interest for its therapeutic potential. As a derivative of the naturally occurring flavonoid rutin, this compound exhibits modified physicochemical properties that may enhance its bioavailability and pharmacological activity. It has been investigated for a range of applications, most notably as a protective agent against chemotherapy-induced cardiotoxicity and for its potential anti-cancer properties.[1][2] This guide provides an in-depth exploration of its synthesis, chemical characteristics, and the molecular mechanisms underlying its biological effects.

Synthesis of this compound

This compound is synthesized from rutin via a targeted hydroxyethylation process. The synthesis involves the protection of specific hydroxyl groups on the rutin molecule to direct the hydroxyethylation to the 7-hydroxyl position.

Experimental Protocol: Synthesis of this compound from Rutin

This protocol is based on methodologies described in the patent literature for the selective hydroxyethylation of rutin.[3]

Materials:

-

Rutin

-

Boric acid

-

Alkali salt (e.g., sodium hydroxide)

-

Ethylene oxide

-

Aqueous solvent system

-

Acid (for hydrolysis)

-

Organic solvent for purification (e.g., ethanol)

Procedure:

-

Protection of Hydroxyl Groups:

-

Dissolve rutin in an aqueous or partially aqueous solvent.

-

Add a boric acid alkali salt in a controlled amount to form a boron complex. This complex selectively protects the hydroxyl groups at the 5, 3', and 4' positions of the rutin molecule.

-

-

Hydroxyethylation Reaction:

-

Introduce ethylene oxide to the reaction mixture containing the boron complex of rutin.

-

The reaction is allowed to proceed, leading to the hydroxyethylation of the unprotected 7-hydroxyl group, forming a hydroxyethoxy compound.

-

-

Deprotection:

-

Treat the resulting hydroxyethoxy compound in an acidic aqueous medium. This step hydrolyzes the boron complex, deprotecting the hydroxyl groups at the 5, 3', and 4' positions.

-

-

Purification:

-

The crude this compound is then purified from the reaction mixture. This can be achieved through techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to yield pure 7-O-β-(4'-hydroxyphenylethyl)-diosmetin.

-

Workflow Diagram:

Chemical and Physical Properties

| Property | Value | Reference/Note |

| IUPAC Name | 7-(2-hydroxyethyl)oxyrutin | |

| Synonyms | 7-mono-O-(β-hydroxyethyl)-rutoside | |

| Molecular Formula | C₂₉H₃₄O₁₇ | [4] |

| Molecular Weight | 654.6 g/mol | [4] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| logP (Octanol/Water) | -1.6 (Calculated for a related isomer) | [4] (Value for 4'-O-(beta-Hydroxyethyl)rutoside) |

| Solubility | Highly pH-dependent in water | Precipitates at pH ≤ 8.3 |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and signaling-modulatory properties.

Antioxidant Activity

This compound is a potent antioxidant. Its antioxidant capacity can be evaluated using various assays, including the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

This protocol provides a general method for determining the antioxidant capacity of this compound.

Materials:

-

This compound

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Radical Cation Solution:

-

Prepare a stock solution of ABTS and potassium persulfate in water.

-

Allow the solution to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Standard Curve Preparation:

-

Prepare a series of Trolox standards of known concentrations.

-

-

Assay:

-

Add a small volume of the Trolox standards or this compound samples to individual wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance of each well at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of absorbance for each standard and sample.

-

Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.

-

Determine the Trolox equivalent antioxidant capacity of this compound by comparing its percentage inhibition to the standard curve.[5]

-

Anti-Inflammatory Activity and MAPK Signaling

This compound has demonstrated anti-inflammatory properties, which are often mediated through the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, involving ERK, JNK, and p38 kinases, plays a crucial role in the production of pro-inflammatory cytokines.[6] Flavonoids, including likely this compound, can inhibit the phosphorylation and activation of these kinases, thereby reducing the inflammatory response.

Anti-Cancer Activity and Apoptosis Induction

This compound has been shown to induce apoptosis in certain cancer cell lines, particularly HepG2 human liver cancer cells. This pro-apoptotic effect is mediated through the mitochondrial (intrinsic) pathway of apoptosis.

The process involves mitochondrial damage, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, ultimately leading to programmed cell death.[7]

Modulation of the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes. There is evidence to suggest that flavonoids can modulate this pathway.

This protocol outlines a general procedure to assess the effect of this compound on Nrf2 activation by measuring its nuclear translocation.

Materials:

-

HepG2 cells (or other suitable cell line)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer for cytoplasmic and nuclear protein extraction

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specified time period. A positive control (e.g., sulforaphane) and a vehicle control should be included.

-

-

Protein Extraction:

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear proteins using a commercial kit or standard laboratory protocols.

-

-

Protein Quantification:

-

Determine the protein concentration of the cytoplasmic and nuclear extracts using a protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Probe the membranes for loading controls (Lamin B for nuclear extracts and β-actin for cytoplasmic extracts) to ensure equal protein loading.[8][9]

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions in response to this compound treatment. An increase in the nuclear Nrf2 level indicates activation of the pathway.

-

Conclusion

This compound is a promising semi-synthetic flavonoid with a range of beneficial biological activities. Its synthesis from the readily available natural product rutin makes it an accessible compound for further research and development. The antioxidant, anti-inflammatory, and pro-apoptotic properties of this compound, mediated through the modulation of key signaling pathways, highlight its potential as a therapeutic agent in various disease contexts. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of this compound and to develop novel therapeutic strategies. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and to optimize its formulation for clinical applications.

References

- 1. Identification of the metabolites of the antioxidant flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside is able to protect endothelial cells by a direct antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4153788A - Process of preparing mono-O-β-hydroxyethyl-7 rutoside - Google Patents [patents.google.com]

- 4. 4'-O-(beta-Hydroxyethyl)rutoside | C29H34O17 | CID 72710696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. citeqbiologics.com [citeqbiologics.com]

- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2/ARE pathway attenuates oxidative and apoptotic response in human osteoarthritis chondrocytes by activating ERK1/2/ELK1-P70S6K-P90RSK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of 7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER) is a semi-synthetic flavonoid, a derivative of the naturally occurring rutin. As a member of the flavonoid class of polyphenols, this compound has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications. Flavonoids, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties, and this compound has been specifically investigated for its efficacy and mechanisms of action in these areas.[1][2] This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Anticancer Activity

This compound has demonstrated notable antiproliferative and cytotoxic effects against specific cancer cell lines. The primary mechanism identified is the induction of mitochondrial-dependent apoptosis.[3][4]

Mechanism of Action: Induction of Mitochondrial-Dependent Apoptosis

Studies have shown that this compound can selectively inhibit cell growth and induce apoptosis in human liver cancer (HepG2) and breast cancer (MCF7) cells, while showing little to no effect on lung cancer (H1299) cells.[1][4] The apoptotic process in HepG2 cells is triggered via the intrinsic, or mitochondrial, signal transduction pathway.[3][5]

The key events in this pathway are:

-

Mitochondrial Damage: this compound induces damage to the mitochondria.[1]

-

Cytochrome C Release: This damage leads to the release of cytochrome C from the mitochondria into the cytoplasm.[3][4]

-

Caspase Activation: Cytoplasmic cytochrome C activates a cascade of caspases. Specifically, it triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[4]

-

Apoptosis Execution: Activated caspase-3 systematically dismantles the cell, leading to apoptotic cell death.[4]

This targeted action on cancer cells, particularly HepG2, highlights this compound's potential as a selective anticancer agent.[6]

Signaling Pathway

Caption: this compound-induced mitochondrial apoptosis pathway in HepG2 cells.

Quantitative Data: In Vitro Anticancer Effects

| Cell Line | Treatment | Concentration | Effect | Significance | Reference |

| HepG2 (Liver Cancer) | This compound | 120 µM | Significant reduction in cell viability | p < 0.01 | [1][6] |

| MCF7 (Breast Cancer) | This compound | 120 µM | Reduction in cell viability | p < 0.05 | [1][6] |

| H1299 (Lung Cancer) | This compound | 120 µM | No significant cytotoxic effect | p = 0.604 | [1][6] |

| HepG2 (Liver Cancer) | This compound | 120 µM | Increased apoptotic cells from 6.69% to 21.9% | p < 0.01 | [6] |

| WLS-160 | This compound | 50 µM | Sensitizes cells to doxorubicin-induced apoptosis | - | [1][4] |

Key Experimental Protocols

1.4.1. Cell Viability Assessment (CCK-8 Assay) The Cell Counting Kit-8 (CCK-8) assay is used to assess the cytotoxic effect of this compound.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

-

Methodology:

-

Cancer cells (e.g., HepG2, MCF7, H1299) are seeded in 96-well plates and cultured.

-

Cells are then exposed to various concentrations of this compound (e.g., 30 µM, 60 µM, 120 µM) for a specified duration.

-

After incubation, CCK-8 solution is added to each well.

-

The plate is incubated for a period (e.g., 1-4 hours) to allow for the colorimetric reaction.

-

The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[1][4]

-

1.4.2. Apoptosis Detection (Flow Cytometry with Annexin-V/PI Staining) This method is used to quantify the percentage of apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin-V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells.

-

Methodology:

-

Cells are treated with or without this compound (e.g., 120 µM).

-

After treatment, both floating and adherent cells are collected.

-

Cells are washed and resuspended in Annexin-V binding buffer.

-

Fluorescently labeled Annexin-V and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

Samples are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin-V-/PI-), early apoptotic cells (Annexin-V+/PI-), and late apoptotic/necrotic cells (Annexin-V+/PI+).[6]

-

1.4.3. Western Blot Analysis for Apoptosis-Related Proteins This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptosis pathway.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target proteins (e.g., Caspase-9, Caspase-3) and secondary antibodies conjugated to an enzyme for detection.

-

Methodology:

-

Cells are treated with this compound, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to proteins like cleaved caspase-9 and cleaved caspase-3.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

-

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Antioxidant Activity

This compound exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

Mechanisms of Action

2.1.1. Direct Radical Scavenging and Interaction with the Endogenous Network this compound is an effective scavenger of free radicals such as hydroxyl and superoxide radicals.[7] Upon scavenging a radical, the flavonoid itself becomes an oxidation product. A key feature of this compound is its interplay with the body's endogenous antioxidant network. In human blood plasma, oxidized this compound is efficiently reduced back to its parent form by ascorbate (Vitamin C).[5][8] This recycling mechanism prevents the oxidized flavonoid from reacting with and potentially damaging thiol-containing proteins.[5] This is a significant advantage over other flavonoids like quercetin, whose oxidized form preferentially reacts with thiols rather than being recycled by ascorbate.[5][8] This allows this compound to safely channel the reactivity of radicals into the endogenous antioxidant network for complete neutralization.[5]

Caption: this compound's interaction with the endogenous antioxidant network.

2.1.2. Activation of the NRF2 Pathway Beyond direct scavenging, this compound can bolster the cell's own antioxidant defenses. The thiol-reactive oxidation product of this compound, formed during oxidative stress, can selectively induce the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[9][10] NRF2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). The oxidized this compound product is thought to react with cysteine residues in KEAP1, leading to the release of NRF2.[11] NRF2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like heme oxygenase-1 (HO-1).[9][11][12] This enforces the endogenous antioxidant shield, providing adaptive protection against oxidative stress.[9][10]

Quantitative Data: Antioxidant and Protective Effects

| Cell/System | Parameter | This compound Effect | Comparison | Reference |

| HUVECs (Endothelial Cells) | Protection against oxidative stress | Potent protector (EC50 = 80 nM) | Its metabolite, methylthis compound, was far less protective (EC50 > 100 µM) | [7] |

| Chemical Assays | Radical Scavenging Activity | Superior to its metabolite, methylthis compound | - | [7] |

| Human Neutrophils | PMA-stimulated superoxide production | Inhibition of superoxide radical production | - | [13] |

Key Experimental Protocols

2.3.1. Trolox Equivalent Antioxidant Capacity (TEAC) Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The degree of color inhibition upon addition of the antioxidant is compared to that of Trolox, a water-soluble vitamin E analog, and the results are expressed as Trolox equivalents.

-

Methodology:

-

The ABTS•+ radical cation is pre-generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at a given wavelength (e.g., 734 nm).

-

A baseline absorbance reading is taken.

-

This compound or a standard (Trolox) is added to the solution.

-

The absorbance is measured again after a set incubation time.

-

The percentage inhibition of absorbance is calculated and plotted against the concentration of the antioxidant to determine the TEAC value.[7]

-

2.3.2. NRF2 Activation and Gene Expression Analysis (qPCR)

-

Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of NRF2-target genes (e.g., HO-1, Gpx3) to assess the activation of the adaptive antioxidant response.

-

Methodology:

-

Cells or tissues are treated with this compound under conditions of oxidative stress.

-

Total RNA is extracted and purified.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using specific primers for target genes (HO-1, Gpx3) and a reference (housekeeping) gene.

-

The relative expression of the target genes is calculated using the ΔΔCt method, comparing the this compound-treated group to the control group.[9][10]

-

Anti-inflammatory and Organ-Protective Activities

This compound also exhibits significant anti-inflammatory and cytoprotective effects in various preclinical models.

Cardioprotection

This compound has shown promise as a protective agent against doxorubicin (DOX)-induced cardiotoxicity, a major limiting factor in the clinical use of this effective anticancer drug.[14][15] The mechanism involves the suppression of DOX-induced apoptosis in cardiac myocytes.[14] Furthermore, this compound can reduce the accumulation of Nε-(carboxymethyl) lysine (CML), an advanced glycation end product associated with inflammation and oxidative stress, in the heart following DOX treatment.[16]

Hepatoprotection

In a rat model of sinusoidal obstruction syndrome (SOS) induced by monocrotaline, pre-treatment with this compound prevented the associated portal hypertension and hepatocellular damage.[17] This was linked to a reduction in inflammatory cell infiltration and lower expression of matrix metalloproteinase-9 (MMP-9).[17] In models of non-alcoholic fatty liver disease (NAFLD), this compound helps the liver adapt to oxidative stress, partly through the NRF2 pathway.[9][10]

Quantitative Data: In Vivo Protective Effects

| Animal Model | Condition | Treatment | Measured Parameter | Result | Significance | Reference |

| BALB/c Mice | Doxorubicin-induced cardiotoxicity | DOX + this compound | Ratio of abnormal cardiomyocytes | Significant reduction vs. DOX alone | p ≤ 0.02 | [16] |

| BALB/c Mice | Doxorubicin-induced cardiotoxicity | DOX + this compound | CML staining intensity | Significant reduction vs. DOX alone | p ≤ 0.01 | [16] |

| Rats | Monocrotaline (MCT)-induced liver injury | MCT + this compound | Portal Pressure (72 hr) | 7.3 mmHg vs. 11.4 mmHg (MCT alone) | p = 0.016 | [17] |

| Rats | Monocrotaline (MCT)-induced liver injury | MCT + this compound | ALT Levels (72 hr) | 46.2 IU/L vs. 311.9 IU/L (MCT alone) | p < 0.01 | [17] |

| Rats | Monocrotaline (MCT)-induced liver injury | MCT + this compound | Liver Damage Score (72 hr) | 4.8 vs. 10.3 (MCT alone) | p < 0.01 | [17] |

Metabolism and Bioavailability

It is critical to note that the metabolism of this compound differs significantly between species, which impacts its pharmacological activity. In mice, the primary metabolic route is methylation, which forms bioactive metabolites that contribute to its cardioprotective effects.[15] However, in humans, this compound is predominantly converted into inactive glucuronidated metabolites.[15][18] This difference in metabolic profile may explain why the cardioprotection observed in mice has not been replicated in human studies.[15]

Conclusion

This compound is a multifaceted flavonoid with potent and selective biological activities. Its ability to induce mitochondrial-dependent apoptosis in specific cancer cells, coupled with its sophisticated antioxidant action involving both direct radical scavenging and enhancement of endogenous defenses via the NRF2 pathway, makes it a compelling candidate for further investigation. Its demonstrated organ-protective effects in preclinical models of cardiotoxicity and liver injury further broaden its therapeutic potential. However, the significant species-specific differences in metabolism present a critical challenge for clinical translation. Future research should focus on developing strategies to overcome these metabolic hurdles, such as creating derivatives with improved metabolic stability in humans or exploring novel delivery systems to enhance the bioavailability of its active forms. A deeper understanding of its interaction with specific molecular targets will be essential for harnessing the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Anticancer Potential of this compound (7-Mono-O-(β-Hydroxyethyl)-Rutoside): Mitochondrial-Dependent Apoptosis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Anticancer Potential of this compound (7-Mono-O-(β-Hydroxyethyl)-Rutoside): Mitochondrial-Dependent Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An essential difference between the flavonoids this compound and quercetin in their interplay with the endogenous antioxidant network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The contribution of the major metabolite 4'-O-methylthis compound to the antioxidant activity of the flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Essential Difference between the Flavonoids this compound and Quercetin in Their Interplay with the Endogenous Antioxidant Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The flavonoid this compound promotes the adaption to oxidative stress during the onset of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Caspase-dependent and -independent suppression of apoptosis by this compound in Doxorubicin treated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differences in pharmacological activities of the antioxidant flavonoid this compound in humans and mice are caused by variations in its metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory agents and this compound protect against DOX-induced cardiotoxicity and accumulation of CML in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The flavonoid this compound prevents monocrotaline-induced hepatic sinusoidal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of MonoHER

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and preclinical and clinical development of MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside). This compound is a semi-synthetic flavonoid, a derivative of the naturally occurring rutin, and a component of the vasoprotective drug Venoruton®. Initially investigated for its efficacy in treating chronic venous insufficiency, this compound has garnered significant attention for its potent antioxidant properties and its potential as a cardioprotective agent against doxorubicin-induced cardiotoxicity. Furthermore, emerging research has unveiled its anticancer activities, particularly its ability to induce apoptosis in cancer cells through the mitochondrial signaling pathway. This document details the synthesis of this compound, summarizes key experimental findings in structured tables, provides detailed protocols for pivotal experiments, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Introduction and History

This compound, chemically known as 7-mono-O-(β-hydroxyethyl)-rutoside, is a semi-synthetic flavonoid derived from rutin. It is a constituent of the registered drug Venoruton, which has been used in the treatment of chronic venous insufficiency. The development of hydroxyethylrutosides, including this compound, arose from the therapeutic interest in the vasoprotective and antioxidant properties of flavonoids. While a precise, detailed timeline of its initial discovery is not extensively documented in publicly available literature, its development is closely tied to the history of Venoruton and the broader research into the therapeutic potential of semi-synthetic flavonoids.

The primary rationale for the development of this compound and other hydroxyethylrutosides was to enhance the bioavailability and therapeutic efficacy of the parent compound, rutin. The introduction of the hydroxyethyl group was intended to improve solubility and absorption, thereby augmenting its pharmacological activity.

Early research on this compound focused on its potent antioxidant capabilities. It was identified as a powerful scavenger of free radicals and a chelator of transition metals, properties that underpinned its initial investigation as a protective agent against oxidative stress-induced pathologies. This led to its exploration as a cardioprotective agent to mitigate the well-documented cardiotoxicity associated with the anthracycline chemotherapeutic agent, doxorubicin.

More recently, the scientific focus has expanded to include the anticancer properties of this compound. Studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines and to induce programmed cell death, or apoptosis, through specific molecular pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 7-mono-O-(β-hydroxyethyl)-rutoside |

| Synonyms | This compound, 7-Monohydroxyethylrutoside |

| Molecular Formula | C29H34O17[1] |

| Molecular Weight | 654.57 g/mol [1] |

| CAS Number | 23869-24-1[1] |

| Appearance | Light yellow to yellow solid[1] |

| Solubility | Soluble in aqueous solutions |

Preclinical and Clinical Development

Cardioprotective Effects against Doxorubicin-Induced Cardiotoxicity

This compound has been extensively studied for its potential to mitigate the cardiotoxic side effects of the chemotherapy drug doxorubicin.

Preclinical Studies in Mice:

| Study Parameter | Observation | Reference |

| Animal Model | BALB/c mice | [2] |

| Doxorubicin (DOX) Dosage | 4 mg/kg i.v. weekly for 6 weeks | [2] |

| This compound Dosage | 500 mg/kg i.p. | [2] |

| Outcome | This compound provided initial protection against DOX-induced cardiotoxicity. However, the protective effect was not sustained over a 6-month observation period, and repeated doses of this compound appeared to potentially worsen cardiotoxicity. | [2] |

| Conclusion | The dose and frequency of this compound administration are critical factors in its cardioprotective efficacy and the avoidance of pro-oxidant effects. | [2] |

Phase II Clinical Trial:

A phase II clinical study was conducted to evaluate the cardioprotective effects of this compound in patients with metastatic cancer being treated with doxorubicin.

| Study Parameter | Details | Reference |

| Number of Patients | 8 | [3] |

| This compound Dosage | 1500 mg/m² as a 10-minute intravenous infusion prior to doxorubicin | [3] |

| Doxorubicin Cumulative Dose for Biopsy | 300 mg/m² | [3] |

| Primary Endpoint | Histopathological changes in cardiomyocytes (Billingham score) | [3] |

| Results | The mean biopsy score in patients receiving this compound and doxorubicin was 2.7, which was higher than the historical mean score of 1.4 for patients receiving doxorubicin alone. This suggested a potential enhancement of doxorubicin-induced cardiotoxicity at this high dose of this compound. | [1][3] |

| Antitumor Activity | Interestingly, the antitumor activity of doxorubicin appeared to be enhanced in patients receiving this compound. Three out of four patients with metastatic soft-tissue sarcoma had a partial remission, and one had stable disease. | [1][3] |

| Conclusion | The high dose of this compound used in this study did not demonstrate a cardioprotective effect and may have exacerbated cardiotoxicity. The authors hypothesized that this could be due to the depletion of the glutathione defense system in both the heart and the tumor. | [1][3] |

Anticancer Activity

This compound has shown promise as an anticancer agent, particularly in hepatocellular carcinoma.

In Vitro Studies in HepG2 Cells:

| Experimental Assay | this compound Concentration | Key Findings | Reference | | --- | --- | --- | | Cell Viability (CCK-8 Assay) | 30, 60, 120 µM | Dose-dependent reduction in the viability of HepG2 and MCF7 cells. No significant effect on H1299 cells. | | | Apoptosis (Annexin V/PI Staining) | 120 µM | Significant induction of apoptosis in HepG2 cells. No significant apoptosis was observed in MCF7 or H1299 cells. | | | Mitochondrial Membrane Potential (JC-1 Assay) | 120 µM | Significant decrease in mitochondrial membrane potential in HepG2 cells, indicating mitochondrial damage. | | | Western Blot Analysis | 120 µM | Increased expression of cleaved caspase-9 and cleaved caspase-3, and release of cytochrome C from the mitochondria into the cytoplasm in HepG2 cells. | |

Experimental Protocols

Synthesis of 7-mono-O-(β-hydroxyethyl)-rutoside (this compound)

The synthesis of this compound is described in US Patent 4,153,788. The following is a detailed protocol based on the patent description.

Materials:

-

Rutoside

-

Boric acid alkali salt (e.g., sodium borate)

-

Ethylene oxide

-

Aqueous medium (e.g., water)

-

Acidic medium (e.g., dilute hydrochloric acid)

-

Solvent

Procedure:

-

Formation of the Boron Complex:

-

Dissolve rutoside in an at least partially aqueous solvent.

-

Add a boric acid alkali salt in an amount that does not substantially exceed the amount necessary to form a boron complex. This step protects the hydroxyl groups at the 3' and 4' positions of the B-ring and the 5-position of the A-ring.

-

-

Hydroxyethylation:

-

React the formed boron complex with ethylene oxide. This reaction introduces a hydroxyethyl group at the 7-position of the A-ring.

-

-

Hydrolysis of the Boron Complex:

-

Treat the resulting hydroxyethoxy compound in an at least partially aqueous acid medium. This step hydrolyzes the boron complex, deprotecting the hydroxyl groups and yielding 7-mono-O-(β-hydroxyethyl)-rutoside.

-

-

Purification:

-

The final product can be purified using standard techniques such as recrystallization or chromatography.

-

Experimental Workflow for this compound Synthesis:

Caption: Workflow for the semi-synthesis of this compound from rutoside.

Cell Viability Assay (CCK-8)

Materials:

-

HepG2, MCF7, or H1299 cells

-

96-well plates

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 30, 60, 120 µM) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis Markers

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cytochrome C, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Mitochondrial Membrane Potential Assay (JC-1)

Materials:

-

Treated and untreated cells

-

JC-1 reagent

-

Assay buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in cell culture medium containing JC-1 reagent (typically 1-10 µg/mL).

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-

Wash the cells with assay buffer to remove excess JC-1.

-

Resuspend the cells in assay buffer.

-

Analyze the cells immediately by flow cytometry or fluorescence microscopy. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers).

Mechanism of Action: Signaling Pathway

The anticancer activity of this compound in HepG2 cells is primarily mediated through the induction of apoptosis via the mitochondrial (intrinsic) pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Long-term effects of 7-monohydroxyethylrutoside (this compound) on DOX-induced cardiotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-dependent and -independent suppression of apoptosis by this compound in Doxorubicin treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MonoHER and Mitochondrial-Dependent Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside), a semi-synthetic flavonoid, has demonstrated a dual role in cellular apoptosis. It can act as a protective agent for normal cells against chemotherapy-induced damage while simultaneously inducing apoptosis in specific cancer cell lines. This guide provides an in-depth technical overview of the mechanisms, experimental protocols, and signaling pathways associated with this compound-induced mitochondrial-dependent apoptosis, with a particular focus on its effects on the human liver cancer cell line, HepG2.

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound primarily triggers the intrinsic, or mitochondrial-dependent, pathway of apoptosis in susceptible cancer cells. This pathway is a highly regulated process orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The key molecular events initiated by this compound are:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis[1].

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins at the mitochondrial outer membrane leads to the formation of pores, a process known as MOMP.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): A direct consequence of MOMP is the loss of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis.

-

Release of Cytochrome c: The permeabilized mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.

-

Executioner Caspase Cascade: Activated caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3.

-

Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative effects of this compound on cancer cells as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| HepG2 | CCK-8 | 120 | Not Specified | [2] |

| MCF7 | CCK-8 | >120 | Not Specified | [2] |

| H1299 | CCK-8 | Not Significant | Not Specified | [2] |

Table 2: Induction of Apoptosis in HepG2 Cells by this compound

| Treatment | Concentration (µM) | Apoptotic Cells (%) (Q2 + Q3) | Method | Reference |

| Control | 0 | 6.69 | Annexin V/PI Staining | [2] |

| This compound | 120 | 21.9 | Annexin V/PI Staining | [2] |

Table 3: Effect of this compound on Apoptotic Protein Expression in HepG2 Cells

| Protein | Treatment | Fold Change (vs. Control) | Method | Reference |

| Cleaved Caspase-3 | 120 µM this compound | Significantly Upregulated (p < 0.01) | Western Blot | [2] |

| Cleaved Caspase-9 | 120 µM this compound | Significantly Upregulated (p < 0.01) | Western Blot | [2] |

| Cytochrome c (cytosolic) | 120 µM this compound | Significantly Upregulated (p < 0.01) | Western Blot | [2] |

| Bax/Bcl-2 Ratio | Not specified for this compound, but a similar compound (R2-viniferin) showed a dose-dependent increase (39% at 5 µM and 123% at 10 µM) | Western Blot | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in mitochondrial-dependent apoptosis.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HepG2) in a 6-well plate and culture to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Also, collect the supernatant containing any floating cells to ensure all apoptotic cells are included in the analysis.

-

For suspension cells, directly collect the cells by centrifugation.

-

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells.

-

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential.

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis assay protocol. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

-

JC-1 Staining Solution Preparation: Prepare a working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-10 µM.

-

Cell Staining:

-

Remove the culture medium from the treated cells.

-

Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

For adherent cells, aspirate the staining solution and wash the cells twice with pre-warmed PBS.

-

For suspension cells, centrifuge to pellet the cells, remove the supernatant, and wash twice with pre-warmed PBS.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate channels for detecting red and green fluorescence.

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members, caspases, and PARP.

Protocol:

-

Protein Extraction:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: this compound-induced mitochondrial-dependent apoptosis signaling pathway.

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-1.

Caption: General experimental workflow for Western Blot analysis.

Conclusion

This compound represents a promising compound with selective apoptotic activity against certain cancer cells. Its mechanism of action through the mitochondrial-dependent pathway offers several points for therapeutic intervention and further investigation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to study the effects of this compound and similar compounds on apoptosis. Further research is warranted to explore the full therapeutic potential of this compound, including its efficacy in a broader range of cancer types and its potential for combination therapies.

References

Cellular Uptake and Metabolism of 7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER), a semi-synthetic flavonoid with demonstrated anticancer properties. This document details the cytotoxic and apoptotic effects of this compound on various cancer cell lines, with a particular focus on its mechanism of action in HepG2 human liver cancer cells. We present detailed experimental protocols for key assays used to evaluate this compound's cellular effects, including cell viability, mitochondrial membrane potential, and protein expression analysis. Furthermore, this guide summarizes the known metabolic pathways of this compound in both preclinical models and humans, highlighting significant species-specific differences. Signaling pathways modulated by this compound are discussed and visualized. All quantitative data from the cited studies are compiled into structured tables for comparative analysis, and experimental workflows and signaling cascades are illustrated using detailed diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction

7-Mono-O-(β-hydroxyethyl)-rutoside (this compound) is a semi-synthetic derivative of the naturally occurring flavonoid rutin. Flavonoids have garnered significant interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been investigated for its potential as a therapeutic agent, particularly in oncology. Understanding its cellular uptake, metabolic fate, and mechanism of action is crucial for its development as a drug candidate. This guide aims to consolidate the existing scientific knowledge on these aspects to support further research and development efforts.

Cellular Uptake of this compound

The precise mechanisms governing the cellular uptake of this compound have not been fully elucidated in the available literature. However, based on the general principles of flavonoid transport, several potential mechanisms can be considered. Flavonoids, depending on their structure and glycosylation pattern, can cross cell membranes via passive diffusion or through carrier-mediated transport.

-

Passive Diffusion : As a relatively small and lipophilic molecule, the aglycone of this compound may be able to passively diffuse across the lipid bilayer of the cell membrane, driven by its concentration gradient.

-

Active Transport : It is also plausible that specific transporters, such as members of the ATP-binding cassette (ABC) transporter family, could be involved in the uptake or efflux of this compound and its metabolites. Further investigation using in vitro models like Caco-2 cell monolayers is required to determine the permeability coefficients and identify the specific transporters involved in this compound's cellular entry and exit.

Metabolism of this compound

The metabolism of this compound has been studied in both mice and humans, revealing significant interspecies differences.

In mice, this compound undergoes extensive metabolism, resulting in the identification of thirteen different metabolites. The primary metabolic routes include methylation, glucuronidation, oxidation of the hydroxyethyl group, glutathione (GSH) conjugation, and hydrolysis of its disaccharide moiety[1]. It has been suggested that the methylated metabolites of this compound may be responsible for its observed cardioprotective effects in mice, potentially due to higher cellular uptake and lower clearance rates compared to the parent compound[1].

In contrast, the metabolism of this compound in humans is dominated by glucuronidation, leading to the formation of what are presumed to be inactive metabolites[2]. This difference in metabolic profiling between mice and humans may explain the variations in the pharmacological activities of this compound observed in preclinical and clinical studies[2].

Table 1: Summary of this compound Metabolism

| Feature | In Mice | In Humans | Reference |

| Primary Metabolic Route | Methylation | Glucuronidation | [1][2] |

| Number of Metabolites Identified | 13 | Not specified, predominantly glucuronides | [1] |

| Bioactivity of Metabolites | Methylated metabolites are considered bioactive | Glucuronidated metabolites are considered inactive | [1][2] |

| Metabolic Pathways | Methylation, glucuronidation, oxidation, GSH conjugation, hydrolysis | Predominantly glucuronidation | [1] |

Cellular Effects of this compound

This compound has been shown to exert cytotoxic and pro-apoptotic effects on specific cancer cell lines.

Cytotoxicity

This compound reduces the viability of HepG2 (human liver cancer) and MCF7 (human breast cancer) cells in a dose-dependent manner. A concentration of 120 µmol/L this compound resulted in a significant cytotoxic effect in both HepG2 and MCF7 cells. However, it did not show significant cytotoxicity in H1299 (human lung cancer) cells at the same concentration[3].

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect of 120 µmol/L this compound | Reference |

| HepG2 | Liver Cancer | Notable cytotoxic effect (p < 0.01) | [3] |

| MCF7 | Breast Cancer | Notable cytotoxic effect (p < 0.05) | [3] |

| H1299 | Lung Cancer | No significant cytotoxic effect | [3] |

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis specifically in HepG2 cells. Treatment with 120 µM this compound significantly increased the percentage of apoptotic HepG2 cells from 6.69% in control to 21.9%[3]. This apoptotic effect was not observed in MCF7 or H1299 cells under the same conditions.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound in inducing cancer cell death involves the activation of the intrinsic (mitochondrial) apoptosis pathway.

Intrinsic Apoptosis Pathway